4-Amino-5-methylaminosulphonyl-o-anisic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

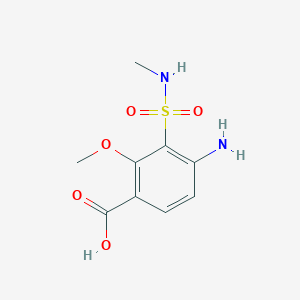

4-Amino-5-methylaminosulphonyl-o-anisic acid is an organic compound with the molecular formula C9H12N2O5S. It is known for its unique structure, which includes an amino group, a methylamino group, a sulphonyl group, and a methoxy group attached to a benzoic acid core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylaminosulphonyl-o-anisic acid typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

Introduction of Functional Groups: The amino group is introduced through nitration followed by reduction. The methoxy group is added via methylation reactions.

Sulphonylation: The sulphonyl group is introduced using sulphonyl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

Bulk Nitration and Reduction: Large quantities of starting materials are nitrated and reduced in reactors.

Continuous Sulphonylation: The sulphonylation step is carried out in continuous flow reactors to maintain consistency.

Automated Purification: Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-5-methylaminosulphonyl-o-anisic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.

Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used for oxidation.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.

Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

4-Amino-5-methylaminosulphonyl-o-anisic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Mécanisme D'action

The mechanism of action of 4-Amino-5-methylaminosulphonyl-o-anisic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites.

Pathways Involved: It affects pathways related to inflammation and microbial growth by interfering with enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-5-(ethylsulphonyl)-o-anisic acid: Similar structure but with an ethyl group instead of a methyl group.

4-Amino-2-methoxy-5-(N-methylsulfamoyl)benzoic acid: Similar structure with slight variations in functional groups

Uniqueness

4-Amino-5-methylaminosulphonyl-o-anisic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Activité Biologique

4-Amino-5-methylaminosulphonyl-o-anisic acid is an aromatic sulfonic acid derivative recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a naphthalene moiety along with amino and sulfonamide functional groups, contributes to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Aromatic System: The naphthalene ring system enhances lipophilicity, influencing the compound's interaction with biological membranes.

- Functional Groups: The amino (−NH2) and sulfonamide (−SO2NH2) groups are crucial for its biological activity, allowing for interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interfere with bacterial metabolic pathways:

- Inhibition of Folate Synthesis: The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis. This inhibition can lead to reduced bacterial growth and proliferation.

- Interaction with Enzymes: Preliminary studies suggest that this compound may interact with beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, the compound could enhance the efficacy of beta-lactam antibiotics.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Activity: Studies have demonstrated its effectiveness against various bacterial strains, potentially making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Properties: Compounds with similar structures have been linked to anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Antitumor Activity: While still under investigation, there are indications that this compound may exhibit antitumor effects, similar to other sulfonamide derivatives.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Chemical Structure Features | Unique Characteristics |

|---|---|---|

| 4-Amino-5-ethylsulfonyl-o-anisic acid | Ethyl group instead of methyl | Potentially different solubility and bioactivity |

| 4-Dimethylaminosulfonyl-o-anisic acid | Dimethylamino group | Enhanced electron-donating ability may affect reactivity |

| 2-Methoxybenzoic acid | Simple methoxy substitution | Lacks sulfonamide functionality, differing biological effects |

This table highlights how variations in side chains and functional groups can influence biological activity and applications.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antibacterial Efficacy Study: A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains.

- Anti-inflammatory Mechanism Investigation: Research published in Pharmacology Reports indicated that derivatives of this compound showed promise in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines.

- In Vitro Antitumor Activity: A preliminary study found that this compound inhibited the proliferation of cancer cell lines, suggesting its potential role in cancer therapy.

Propriétés

IUPAC Name |

4-amino-2-methoxy-5-(methylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-11-17(14,15)8-3-5(9(12)13)7(16-2)4-6(8)10/h3-4,11H,10H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSPURHCZHGMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-46-0 |

Source

|

| Record name | 4-Amino-2-methoxy-5-[(methylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.